molecular formula C5H9BF3K B1592985 Potassium cyclopentyltrifluoroborate CAS No. 1040745-70-7

Potassium cyclopentyltrifluoroborate

Cat. No.: B1592985
CAS No.: 1040745-70-7
M. Wt: 176.03 g/mol
InChI Key: MUVSOIJDVXEYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium cyclopentyltrifluoroborate is an organoboron compound with the molecular formula C5H9BF3K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them convenient reagents for a wide range of applications .

Scientific Research Applications

Potassium cyclopentyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

Target of Action

Potassium cyclopentyltrifluoroborate is a special class of organoboron reagents . The primary targets of this compound are various organic compounds, particularly heteroaryls . These targets play a crucial role in facilitating a range of chemical reactions.

Mode of Action

This compound interacts with its targets through several mechanisms. It is involved in the direct alkylation of heteroaryls . Additionally, it participates in oxidation reactions via Oxone or copper (II) salts and Dess-Martin periodinane . It also takes part in cross-coupling reactions with aryl chlorides and Suzuki cross-coupling .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with heteroaryls can lead to the formation of new carbon-carbon bonds . In the presence of Oxone or copper (II) salts, it can facilitate oxidation reactions . Moreover, it can participate in cross-coupling reactions, leading to the formation of new organic compounds .

Pharmacokinetics

As a solid compound with a melting point of over 300°c , it is likely to have low bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of new organic compounds. Through its various modes of action, it can facilitate the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture- and air-stable , which allows it to be used in a variety of conditions. It is also classified as a corrosive hazardous material , indicating that it must be handled with care to ensure safety and maintain its stability.

Biochemical Analysis

Biochemical Properties

Potassium cyclopentyltrifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of the cyclopentyl group to different substrates. The compound’s interaction with enzymes such as oxidases and transferases is crucial for its function in biochemical pathways. These interactions often involve the formation of transient complexes, where the boron atom in this compound coordinates with the active sites of the enzymes, enhancing the reaction’s efficiency .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of kinases and phosphatases, which are key regulators of cell signaling. By modulating these enzymes, this compound can alter the phosphorylation status of proteins, thereby influencing gene expression and metabolic pathways. Additionally, the compound’s impact on cellular metabolism includes changes in the flux of metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, this compound can act as an inhibitor of certain oxidases by binding to their active sites and preventing substrate access. Conversely, it can also activate transferases by stabilizing the transition state of the reaction. These binding interactions are often mediated by the boron atom, which forms coordinate bonds with the enzyme’s active site residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to its degradation. Over time, this degradation can affect the compound’s efficacy in biochemical reactions, leading to reduced activity and altered cellular effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced. These toxic effects are often dose-dependent and can be mitigated by adjusting the dosage to optimal levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and transferases. These interactions can lead to changes in metabolite levels and the overall metabolic profile of the cell. Additionally, this compound can affect the balance of redox reactions, contributing to its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium cyclopentyltrifluoroborate can be synthesized through the reaction of cyclopentylboronic acid with potassium hydrogen fluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization or precipitation .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Potassium cyclopentyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation Reactions: It can be oxidized using reagents like Oxone or copper (II) salts.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate

Comparison: Potassium cyclopentyltrifluoroborate is unique due to its cyclopentyl group, which imparts distinct reactivity and steric properties compared to other potassium organotrifluoroborates. For example, potassium phenyltrifluoroborate has an aromatic phenyl group, which affects its reactivity in cross-coupling reactions. Similarly, potassium methyltrifluoroborate and potassium ethyltrifluoroborate have smaller alkyl groups, leading to different steric and electronic effects .

Properties

IUPAC Name

potassium;cyclopentyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3.K/c7-6(8,9)5-3-1-2-4-5;/h5H,1-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVSOIJDVXEYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635703
Record name Potassium cyclopentyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040745-70-7
Record name Potassium cyclopentyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium cyclopentyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium cyclopentyltrifluoroborate
Reactant of Route 2
Potassium cyclopentyltrifluoroborate
Reactant of Route 3
Potassium cyclopentyltrifluoroborate
Reactant of Route 4
Potassium cyclopentyltrifluoroborate
Reactant of Route 5
Potassium cyclopentyltrifluoroborate
Reactant of Route 6
Potassium cyclopentyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.